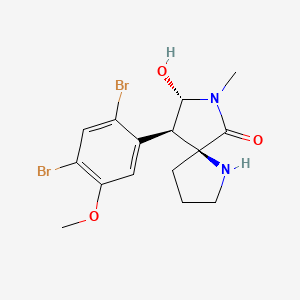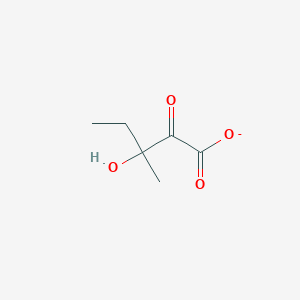
3-Hydroxy-3-methyl-2-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-3-methyl-2-oxopentanoate is the conjugate base of 3-hydroxy-3-methyl-2-oxopentanoic acid. It is a 2-oxo monocarboxylic acid anion, a hydroxy monocarboxylic acid anion and a branched-chain saturated fatty acid anion. It derives from a valerate. It is a conjugate base of a 3-hydroxy-3-methyl-2-oxopentanoic acid.
Scientific Research Applications
Microbial Reduction and Stereochemical Control
- Research Insight: A study explored the microbial reduction of methyl 3-oxopentanoate, achieving specific stereochemical outcomes based on the immobilization of baker's yeast and magnesium ion concentration, highlighting its potential in producing specific enantiomers of hydroxy esters (Nakamura, Kawai, Oka, & Ohno, 1989).
Metabolism in Pancreatic Islets
- Research Insight: Another study examined the uptake and metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets, noting its significant impact on cellular respiration and ketone-body formation, indicating its role in cellular metabolic processes (Hutton, Sener, & Malaisse, 1979).
Organoleptic Properties
- Research Insight: Research into the organoleptic properties of various 3-methyl-2-oxopentanoates revealed their potential as perfumery ingredients, with specific focus on their sensory attributes such as walnut and fruity odors (Snowden, Grenno, & Vial, 2005).
Analytical Methodology in Human Plasma
- Research Insight: A study presented a method for determining R- and S-3-methyl-2-oxopentanoate enantiomers in human plasma, suitable for isotope enrichment analysis, highlighting its diagnostic potential (Schadewaldt, Wendel, & Hammen, 1996).
Enzymatic Synthesis
- Research Insight: An efficient enzymatic synthesis method was developed for (S)- and (R)-3-hydroxypiperidin-2-ones from methyl 5-nitro-2-oxopentanoate, demonstrating the utility of 3-hydroxy-3-methyl-2-oxopentanoate derivatives in synthesizing complex organic compounds (Gibbs, Hateley, McLaren, Welham, & Willis, 1999).
Catabolism Studies in Bacteria
- Research Insight: A study on Pseudomonas putida identified stereospecific enzymes involved in the catabolism of catechol, with one of the hydration products being l(S)-4-hydroxy-2-oxopentanoate, underlining the biological importance of such compounds in bacterial metabolic pathways (Collinsworth, Chapman, & Dagley, 1973).
properties
Molecular Formula |
C6H9O4- |
|---|---|
Molecular Weight |
145.13 g/mol |
IUPAC Name |
3-hydroxy-3-methyl-2-oxopentanoate |
InChI |
InChI=1S/C6H10O4/c1-3-6(2,10)4(7)5(8)9/h10H,3H2,1-2H3,(H,8,9)/p-1 |
InChI Key |
YJVOWRAWFXRESP-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)(C(=O)C(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




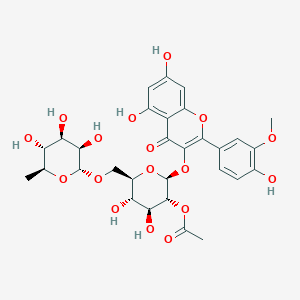
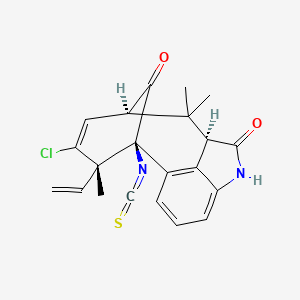
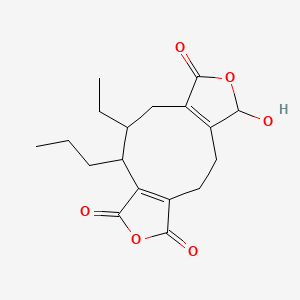
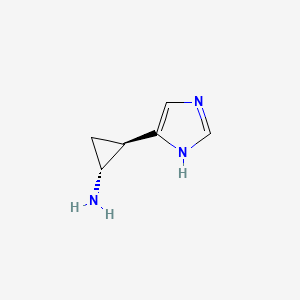

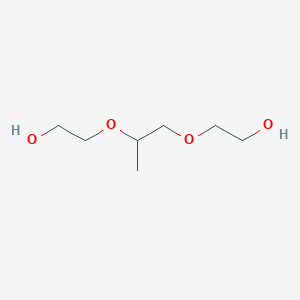
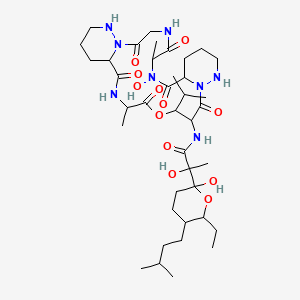
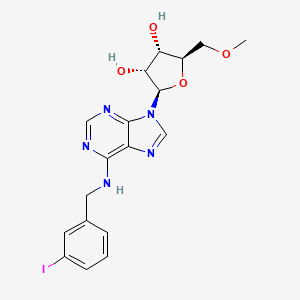
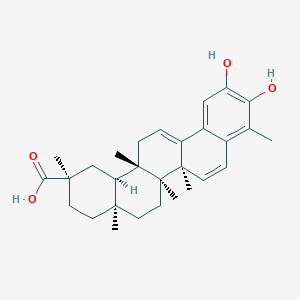

![(3E,5E,7R,8S,9E,13E,15E,18S)-8-hydroxy-3,5,7-trimethyl-18-[(2S)-5,7,9-trihydroxy-6,8-dimethyldecan-2-yl]-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one](/img/structure/B1247636.png)
![2-[2-[2-[2-[carboxymethyl-[2-(2-dodecoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-dodecoxyethoxy)-2-oxoethyl]anilino]acetic acid](/img/structure/B1247637.png)
